N-Butylthiophosphoric triamide

説明

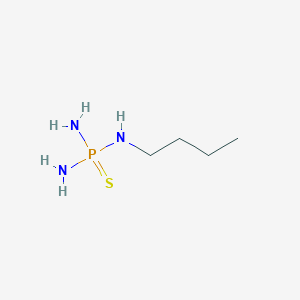

Structure

3D Structure

特性

IUPAC Name |

N-diaminophosphinothioylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPIYNOUFWEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044747 | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphorothioic triamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94317-64-3 | |

| Record name | N-(n-Butyl)thiophosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94317-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic triamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylphosphorothioic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorothioic triamide, N-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPHOSPHOROTHIOIC TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6103OK7GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Butylthiophosphoric triamide (NBPT)

For Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor used predominantly in agriculture to improve the efficiency of urea-based fertilizers.[1][2] By slowing the enzymatic conversion of urea (B33335) to ammonia (B1221849), NBPT reduces nitrogen loss to the atmosphere through volatilization, thereby increasing nitrogen availability for crops.[1][2] This guide provides a comprehensive overview of the primary synthesis and purification methods for NBPT, tailored for a technical audience.

Core Synthesis Methodologies

The most prevalent method for synthesizing NBPT involves a two-step reaction starting from thiophosphoryl chloride (PSCl₃). The general approach consists of the sequential reaction of thiophosphoryl chloride with n-butylamine and then with ammonia. Variations in solvents, bases, and reaction conditions have been explored to optimize yield and purity.

Method 1: Synthesis via Thiophosphoryl Chloride, n-Butylamine, and Ammonia with an Inorganic Base

This common and scalable method utilizes an inorganic base, such as sodium hydroxide (B78521) or potassium hydroxide, as an acid scavenger in the first step. This approach avoids the use of organic bases like triethylamine, which can complicate purification.[3][4]

Reaction Scheme:

PSCl₃ + C₄H₉NH₂ + NaOH → C₄H₉NHPSCl₂ + NaCl + H₂O C₄H₉NHPSCl₂ + 4NH₃ → C₄H₁₄N₃PS (NBPT) + 2NH₄Cl

Experimental Protocol:

A detailed experimental protocol based on a patented method is as follows:[3][5]

-

Reaction Setup: In a reaction flask, add 200g of a solvent (e.g., dichloromethane (B109758) or ethylene (B1197577) dichloride) and 34.3g (0.20 mol) of thiophosphoryl chloride.[3][5] Stir the mixture and cool it to a temperature between -5°C and 0°C.[3][5]

-

Step 1 - Amination with n-Butylamine: Simultaneously add dropwise 15.4g (0.21 mol) of n-butylamine and 26.7g (0.20 mol) of a 30% sodium hydroxide solution.[3][5] Control the rate of addition to complete the process in approximately 1 hour.[3][5] Maintain the reaction temperature at -5°C to 0°C for an additional hour after the addition is complete.[3][5] Monitor the reaction by HPLC until the thiophosphoryl chloride is completely consumed.[3]

-

Work-up 1: Allow the reaction mixture to stand and separate into layers. Remove the aqueous layer to obtain the organic phase containing N-butylaminothiophosphoryl dichloride.[3]

-

Step 2 - Ammonolysis: While maintaining the temperature at -5°C to 0°C, introduce 15.0g (0.88 mol) of ammonia gas into the stirred organic phase.[3][5] Monitor the reaction by HPLC until completion.[3]

-

Work-up 2 and Purification: Filter the reaction mixture to remove the precipitated ammonium (B1175870) chloride.[3][5] Recover the majority of the solvent (approximately 130g) from the filtrate by distillation under reduced pressure.[3][5] Cool the remaining residue to 0°C and allow it to crystallize for 3 hours.[3][5]

-

Final Product: Filter the crystals and dry them to obtain white, crystalline N-Butylthiophosphoric triamide.[3][5]

Method 2: Synthesis Using Excess n-Butylamine as a Base

An alternative approach utilizes an excess of n-butylamine to act as both a reactant and an acid-binding agent, simplifying the initial reaction mixture.

Experimental Protocol:

A procedure described in the literature is as follows:[6]

-

Reaction Setup: In a tubular reactor with toluene (B28343) as the solvent, react thiophosphoryl chloride with an excess of n-butylamine.

-

Filtration: After the initial reaction, filter the mixture to remove the n-butylamine hydrochloride salt.

-

Ammonolysis: Transfer the filtrate to an ammoniation reactor and introduce ammonia gas.

-

Purification: After the ammonolysis is complete, filter out the generated ammonium chloride. Recover most of the toluene from the filtrate. The final product is obtained through crystallization, filtration, and drying.[6] This process reports a total yield of 89.8%.[6]

Purification Methods

The primary method for purifying crude NBPT is recrystallization .

Experimental Protocol - Recrystallization:

A common procedure for recrystallization is as follows:[7][8]

-

Dissolve the crude NBPT product in a suitable solvent, such as n-hexane, at an elevated temperature.[7][8]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Filter the purified crystals and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

This method has been shown to yield NBPT with a purity of 98.7%.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods described in the literature.

Table 1: Synthesis of NBPT using Thiophosphoryl Chloride with an Inorganic Base

| Parameter | Value | Reference |

| Thiophosphoryl Chloride | 34.3g (0.20 mol) | [3] |

| n-Butylamine | 15.4g (0.21 mol) | [3] |

| 30% Sodium Hydroxide | 26.7g (0.20 mol) | [3] |

| Ammonia | 15.0g (0.88 mol) | [3] |

| Solvent | Dichloromethane (200g) | [3] |

| Reaction Temperature | -5°C to 0°C | [3] |

| Yield | 86.5% | [3] |

| Purity (HPLC) | 98.3% | [3] |

| Melting Point | 57.6-58.7°C | [3] |

Table 2: Synthesis of NBPT using Thiophosphoryl Chloride with an Inorganic Base (Alternative Base)

| Parameter | Value | Reference |

| Thiophosphoryl Chloride | 34.3g (0.20 mol) | [3] |

| n-Butylamine | 15.4g (0.21 mol) | [3] |

| 30% Potassium Hydroxide | 38g (0.2 mol) | [3] |

| Ammonia | 15.0g (0.88 mol) | [3] |

| Solvent | Dichloromethane (200g) | [3] |

| Reaction Temperature | -5°C to 0°C | [3] |

| Yield | 84.2% | [3] |

| Purity (HPLC) | 98.2% | [3] |

| Melting Point | 57.3-58.5°C | [3] |

Table 3: Synthesis of NBPT with Recrystallization Purification

| Parameter | Value | Reference |

| Yield | 95.1% | [7][8] |

| Purity | 98.7% | [7][8] |

| Purification Method | Recrystallization from n-hexane | [7][8] |

Visualizations

Logical Workflow of NBPT Synthesis

Caption: General workflow for the synthesis and purification of NBPT.

Mechanism of Action: Urease Inhibition

Caption: NBPT's role in inhibiting the urease-catalyzed hydrolysis of urea.

References

- 1. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical [silverfernchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]

- 4. CN102746333B - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]

- 5. Synthetic method of N-(n-butyl) thiophosphoric triamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. N-(n-Butyl)thiophosphoric triamide synthesis - chemicalbook [chemicalbook.com]

- 8. N-(N-BUTYL)THIOPHOSPHORIC TRIAMIDE - Ataman Kimya [atamanchemicals.com]

N-Butylthiophosphoric Triamide (NBPT): A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Butylthiophosphoric triamide (NBPT) is a prominent urease inhibitor used primarily in agriculture to improve the efficiency of urea-based fertilizers. By delaying the conversion of urea (B33335) to ammonia, NBPT reduces nitrogen loss to the atmosphere. An understanding of its physicochemical properties is paramount for its effective formulation, application, and for assessing its environmental fate. This technical guide provides an in-depth overview of the core physicochemical characteristics of NBPT, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear comparison of quantitative data sourced from various scientific and regulatory documents.

| Property | Value | Test Condition | Reference(s) |

| Molecular Formula | C₄H₁₄N₃PS | - | [1] |

| Molecular Weight | 167.21 g/mol | - | [1] |

| Appearance | White to off-white crystalline solid | - | [1] |

| Melting Point | 58-60 °C | - | [1] |

| Boiling Point | 277.4 ± 23.0 °C | Predicted | [1] |

| Density | 1.171 ± 0.06 g/cm³ | Predicted | [1] |

| Vapor Pressure | 0.001-1.7 Pa | 25 °C | [1] |

| Water Solubility | 4.3 g/L | 25 °C | [1] |

| Partition Coefficient (log P) | -0.32 to 0.444 | 20-25 °C | [2] |

| Flash Point | 96 °C | - | [1] |

| pKa | 6.23 ± 0.70 | Predicted | [1] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the experimental protocols for key properties of NBPT, based on internationally recognized OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point of NBPT can be determined using the capillary method with a liquid bath or a metal block apparatus.

Principle: A small, dried sample of NBPT is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Capillary tubes (sealed at one end)

-

Heating bath (e.g., silicone oil bath) or metal block apparatus with controlled heating and a calibrated thermometer or temperature sensor.

-

Magnifying lens for observation.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry NBPT is introduced into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating apparatus.

-

Heating: The temperature is raised at a rate of approximately 1-2 °C per minute.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first signs of melting are observed is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the end of melting.

-

Reporting: The melting range is reported. For a pure substance, this range should be narrow.

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of NBPT, as its solubility is above 10⁻² g/L.[3]

Principle: A supersaturated solution of NBPT in water is prepared and allowed to equilibrate at a constant temperature. The concentration of NBPT in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Equilibration: An excess amount of NBPT is added to a known volume of distilled water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand at the same constant temperature to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.

-

Analysis: A sample of the clear aqueous phase is carefully withdrawn and its NBPT concentration is determined using a validated HPLC method.

-

Reporting: The water solubility is reported in g/L at the specified temperature.

Determination of Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of NBPT, the gas saturation method is an appropriate technique.[4][5]

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

-

Constant temperature bath.

-

Saturation column containing the test substance.

-

Inert gas supply with a flow meter.

-

Trapping system (e.g., sorbent tubes) to collect the vaporized substance.

-

Analytical instrument for quantifying the trapped substance (e.g., Gas Chromatography - GC).

Procedure:

-

Saturation: The inert gas is passed through the saturation column containing NBPT at a controlled, low flow rate to ensure saturation. The column is maintained at a constant temperature.

-

Trapping: The gas stream exiting the column is passed through a trapping system to collect the vaporized NBPT.

-

Quantification: The amount of NBPT collected in the trap is quantified using a suitable analytical method.

-

Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through, and the temperature, using the ideal gas law.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is suitable for determining the log P value of NBPT.[6][7]

Principle: NBPT is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of NBPT in each phase is determined. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement (e.g., HPLC).

Procedure:

-

Preparation: n-Octanol and water are mutually saturated before use. A solution of NBPT is prepared in either n-octanol or water.

-

Partitioning: A known volume of the NBPT solution and the other solvent are placed in a separatory funnel. The funnel is shaken at a constant temperature until equilibrium is achieved.

-

Phase Separation: The two phases are separated by allowing them to stand or by centrifugation.

-

Analysis: The concentration of NBPT in each phase is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as log P.

Mechanism of Action and Experimental Workflow

NBPT acts as a urease inhibitor, a process crucial to its function in agriculture. The following diagrams, created using the DOT language, illustrate the signaling pathway of urease inhibition by NBPT and a typical experimental workflow for its evaluation.

Urease Inhibition Pathway by NBPT

Caption: Urease inhibition pathway of NBPT.

Experimental Workflow for Urease Inhibition Assay

Caption: Workflow for urease inhibition assay.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, equipping researchers and professionals with the necessary data and methodologies for their work. The provided visualizations offer a clear understanding of its mechanism of action and the experimental procedures involved in its study.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

N-Butylthiophosphoric triamide mechanism of urease inhibition

An In-depth Technical Guide to the Urease Inhibition Mechanism of N-Butylthiophosphoric Triamide (NBPT)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(n-butyl)thiophosphoric triamide (NBPT) is the most prominent commercially successful urease inhibitor, utilized globally to enhance the efficiency of urea-based fertilizers by reducing ammonia (B1221849) volatilization.[1] Urease, a nickel-dependent metalloenzyme, catalyzes the rapid hydrolysis of urea (B33335) into ammonia and carbon dioxide.[2] The rapid production of ammonia leads to significant nitrogen loss to the atmosphere and can be detrimental to seed germination.[3] NBPT functions as a pro-inhibitor, requiring transformation into an active molecular form to effectively inhibit the urease enzyme. This guide provides a detailed examination of the molecular mechanisms of this inhibition, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the involved pathways and workflows.

Core Mechanism of Urease Inhibition

The inhibitory action of NBPT is not direct. It must first be converted into an active analog that can bind to the dinickel active site of the urease enzyme. Current scientific literature describes two primary pathways for this activation: an oxidative pathway and a hydrolytic pathway. While historically the focus was on the oxygen analog NBPTO, recent structural evidence points towards a direct enzymatic hydrolysis mechanism.[4]

Activation Pathways of NBPT

NBPT is considered a "suicide substrate" that is processed by the urease enzyme itself into the ultimate inhibitory molecule.[4]

-

Oxidative Conversion to NBPTO: In this proposed pathway, the sulfur atom of NBPT is replaced by an oxygen atom, converting it to its more potent oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[5][6] This conversion can occur spontaneously under aerobic conditions.[7] Once formed, NBPTO is hydrolyzed by urease, releasing n-butyl amine and forming diamido phosphoric acid (DAP).[8] DAP is a potent inhibitor that binds tightly to the active site.[8] The higher inhibitory capacity of NBPTO is attributed to its readiness to react with urease without requiring the additional conversion of a P-NH2 amide moiety to a P-OH acid derivative, a step necessary for the NBPT hydrolytic pathway.[8]

-

Direct Enzymatic Hydrolysis: High-resolution crystal structures of Sporosarcina pasteurii urease incubated with NBPT reveal a more direct route.[4] In this mechanism, urease first hydrolyzes NBPT into its diamide (B1670390) derivative, N-(n-butyl)thiophosphoric diamide (NBPD). A subsequent enzymatic hydrolysis step releases n-butyl amine and generates monoamidothiophosphoric acid (MATP) .[4] It is this MATP molecule that acts as the final inhibitor, binding to the dinickel center. This finding suggests that the conversion of NBPT to its oxo-derivative (NBPTO) is not a prerequisite for urease inhibition.[4]

Figure 1: Proposed activation pathways for the urease inhibitor NBPT.

Molecular Interaction with the Urease Active Site

The active site of urease contains a binuclear nickel center bridged by a carboxylated lysine (B10760008) residue. The active inhibitors, DAP or MATP, bind directly to these two Ni(II) ions.

-

MATP Binding: The 1.28 Å resolution crystal structure of the S. pasteurii urease-inhibitor complex shows MATP bound to the dinickel center.[4] The binding involves a μ2-bridging oxygen atom between the two nickel ions, as well as terminally bound oxygen and amino groups.[4] The sulfur atom of the thiophosphoric amide points away from the metal center.[4]

-

DAP Binding: The 1.45 Å resolution structure with the NBPTO-derived inhibitor shows DAP bound in a tridentate fashion to the two Ni(II) ions via two oxygen atoms and one of its amide NH2 groups.[8]

In both cases, the binding of the inhibitor induces a conformational change in a mobile "flap" of the protein, which closes over the active site cavity, sequestering the inhibitor and preventing substrate (urea) access.[4] This interaction is characterized as a reversible, slow-binding inhibition mode.[4][8]

Quantitative Data and Inhibition Kinetics

The inhibition of urease by NBPT and its derivatives has been quantified using various kinetic parameters. NBPTO is consistently shown to be a significantly more potent inhibitor than its parent compound, NBPT.

Table 1: Inhibition Constants (Ki) for Jack Bean Urease

| Inhibitor | Inhibition Constant (Ki) | Method | Reference |

| NBPT | 0.15 ± 0.03 µM | Slow-binding analysis | [6][9] |

| NBPT | 0.13 ± 0.02 µM | Steady-state analysis | [6] |

| NBPTO | 2.1 ± 0.2 nM | Slow-binding analysis | [6][9] |

Table 2: Kinetic Parameters for Soil Urease Inhibition by NBPT

| Parameter | Change upon NBPT addition | Inhibition Type | Reference |

| Km (Michaelis Constant) | Increased by 30% | Mixed-type | [7][10] |

| Vmax (Maximum Velocity) | Decreased by 12% | Mixed-type | [7][10] |

The data clearly indicates that while NBPT is an effective inhibitor, its oxygen analog NBPTO binds to the urease active site with an affinity that is nearly two orders of magnitude greater. The characterization of NBPT as a mixed-type inhibitor in soil suggests it can bind to both the free enzyme and the enzyme-substrate complex.[7][10]

Experimental Protocols

The elucidation of NBPT's inhibitory mechanism relies on a combination of kinetic assays, thermodynamic measurements, and structural biology techniques.

Figure 2: General workflow for characterizing a urease inhibitor like NBPT.

Urease Activity Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from urea hydrolysis.

-

Reagent Preparation:

-

Solution A (Phenol-Nitroprusside): Dissolve 5 g of phenol (B47542) and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL.[11]

-

Solution B (Alkaline Hypochlorite): A commercially available solution containing sodium hypochlorite (B82951) (e.g., 0.2%) in an alkaline solution.[11]

-

Ammonia Standard: Prepare a stock solution of 100 mM NH4Cl and create a series of dilutions (e.g., 0, 0.5, 1, 2, 3, 4, 5 mM) to generate a standard curve.[11]

-

Substrate Buffer: Prepare a buffer (e.g., 20 mM sodium phosphate (B84403), pH 7.5) containing 300 mM urea.[11]

-

-

Standard Curve Generation:

-

Pipette 250 µL of each ammonia standard dilution into duplicate test tubes.[11]

-

Add 500 µL of Solution A, 500 µL of Solution B, and 2.5 mL of deionized water.[11]

-

Incubate at room temperature for 5-10 minutes for color development.[11]

-

Measure the absorbance at 570-625 nm, using the 0 mM ammonia sample as a blank.[9][11]

-

Plot absorbance vs. ammonia concentration to generate a linear calibration curve.[11]

-

-

Enzyme Reaction:

-

In a test tube, combine 240 µL of the substrate buffer with 10 µL of the urease enzyme preparation.[11]

-

Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5 minutes).[11]

-

Stop the reaction by adding 500 µL of Solution A and 500 µL of Solution B. Add 2.5 mL of deionized water.[11]

-

Incubate for 5-10 minutes for color development and measure the absorbance as done for the standard curve.[11]

-

Convert the absorbance reading to ammonia concentration using the standard curve to determine enzyme activity.

-

Inhibition Kinetics Analysis

This protocol determines kinetic parameters such as Ki and the mode of inhibition.

-

Enzyme Preparation: Prepare a stock solution of purified urease (e.g., from Jack Bean) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).

-

Inhibitor and Substrate Solutions: Prepare serial dilutions of NBPT (or NBPTO) and urea at various concentrations.

-

Reaction Progress Curves:

-

To determine the slow-binding nature of the inhibition, initiate the enzymatic reaction by adding urease to reaction mixtures containing a fixed concentration of urea and varying concentrations of the inhibitor (e.g., 0.3-1.0 µM for NBPT, 0.75-5.0 nM for NBPTO).[9]

-

At regular time intervals, withdraw an aliquot of the reaction mixture and determine the amount of ammonia produced using the Berthelot method.[9]

-

Plot ammonia concentration versus time to obtain reaction progress curves. These curves will show an initial velocity followed by a slower steady-state velocity, characteristic of slow-binding inhibitors.[6]

-

-

Data Analysis:

-

Analyze the progress curves to determine the initial and steady-state velocities.

-

Fit the data to equations describing slow-binding inhibition to calculate the inhibition constant (Ki).[6]

-

Alternatively, for steady-state analysis, pre-incubate the enzyme with the inhibitor for a sufficient time (e.g., 20 minutes) to reach equilibrium before adding the substrate.[6] Measure reaction velocities at different substrate and inhibitor concentrations and use Lineweaver-Burk or Dixon plots to determine the inhibition type and calculate Ki.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of binding between the inhibitor and the enzyme, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Prepare a solution of purified urease (e.g., 37 µM) in a suitable buffer (e.g., Tris buffer).[12] The buffer used for the enzyme should be identical to the buffer used to dissolve the inhibitor to minimize heats of dilution.

-

Prepare a solution of the inhibitor (e.g., NBPT or its active form) at a concentration approximately 10-20 times that of the enzyme.

-

-

ITC Experiment:

-

Load the urease solution into the sample cell of the microcalorimeter and the inhibitor solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 30°C).[13]

-

Perform a series of small, sequential injections (e.g., 10 µL) of the inhibitor solution into the enzyme solution.[12]

-

The instrument measures the heat released or absorbed after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to enzyme.

-

-

Data Analysis:

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise molecular interactions.

-

Protein Purification and Crystallization:

-

Purify urease to a high degree of homogeneity using chromatographic techniques (e.g., ion-exchange and size-exclusion chromatography).[15][16]

-

Screen for crystallization conditions using methods like hanging-drop vapor diffusion. This involves mixing the purified protein solution with a precipitant solution (e.g., containing polyethylene (B3416737) glycol or salts like ammonium (B1175870) phosphate) and allowing it to equilibrate.[17]

-

To obtain the enzyme-inhibitor complex, the purified enzyme can be co-crystallized with the inhibitor or the inhibitor can be soaked into pre-formed enzyme crystals.

-

-

Data Collection and Structure Solution:

-

Once suitable crystals are grown (e.g., 0.2 x 0.2 x 0.6 mm), they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[18]

-

The diffraction pattern produced by the crystal is recorded on a detector.

-

The diffraction data is processed to determine the unit cell parameters and space group.[16][18]

-

The electron density map is calculated, and a molecular model of the protein and the bound inhibitor is built and refined to fit the map, yielding the final atomic-resolution structure.

-

Conclusion

This compound (NBPT) is a highly effective urease inhibitor that operates through a complex mechanism involving enzymatic conversion to a more potent, active form. Structural and kinetic studies have revealed that molecules like MATP or DAP are the ultimate inhibitors, binding tightly to the dinickel center in the urease active site and blocking substrate hydrolysis through a slow-binding mechanism. While NBPTO is a demonstrably stronger inhibitor in vitro, evidence suggests that direct enzymatic hydrolysis of NBPT is a key pathway for inhibition in situ. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate this class of inhibitors or develop novel compounds for applications in agriculture and medicine.

References

- 1. anamollabs.com [anamollabs.com]

- 2. labcarediagnostics.com [labcarediagnostics.com]

- 3. NBPT Urease Inhibitor-Shandong Yurun Chemical Co.,Ltd [yurunchemical.com]

- 4. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Inhibition of jack bean urease by N-(n-butyl) thiophosphorictriamide and N-(n-butyl) phosphorictriamide: determination of the inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. static.igem.wiki [static.igem.wiki]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Journal of Chemical Sciences : A Calorimetric Investigation of Chromium Interaction with Jack bean Urease - ISCA [isca.me]

- 15. Purification, crystallization and preliminary X-ray analysis of urease from pigeon pea (Cajanus cajan) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. users.man.poznan.pl [users.man.poznan.pl]

N-Butylthiophosphoric Triamide (NBPT): A Technical Guide for Researchers

CAS Number: 94317-64-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)thiophosphoric triamide (NBPT) is a prominent urease inhibitor used extensively in agriculture to enhance the efficiency of urea-based fertilizers.[1][2][3] By delaying the hydrolysis of urea (B33335) into ammonia (B1221849), NBPT plays a crucial role in reducing nitrogen loss from volatilization, thereby increasing nitrogen availability for crops and mitigating environmental pollution.[4][5][6] This guide provides a comprehensive overview of NBPT, focusing on its mechanism of action, physicochemical properties, relevant experimental data, and analytical methodologies.

Physicochemical Properties

NBPT is an organophosphorus compound that appears as a white to off-white crystalline solid.[1][7][8] It is characterized by a tetrahedral phosphorus atom bonded to a sulfur atom and three amido groups.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H14N3PS | [7][8][9] |

| Molecular Weight | 167.21 g/mol | [4][8][9] |

| Melting Point | 54-60 °C | [2][8][9] |

| Boiling Point | 277.4 ± 23.0 °C (Predicted) | [8] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [8] |

| Water Solubility | 4.3 g/L at 25 °C | [7][8] |

| LogP | -0.32 to 0.444 at 20-25 °C | [8] |

| Vapor Pressure | 0.001-1.7 Pa at 25 °C | [8] |

| Appearance | White to off-white solid/crystalline solid | [1][4][7][8] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [4][7][8] |

Mechanism of Action: Urease Inhibition

The primary function of NBPT is the inhibition of the enzyme urease.[1][2][4] Urease, which is abundant in soil microorganisms, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] The rapid conversion of urea to ammonia can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline soils.[10]

NBPT acts as a potent urease inhibitor by binding to the nickel ions in the active site of the enzyme.[4] This interaction forms a stable complex that prevents urea from accessing the active site, thereby slowing down the rate of hydrolysis.[4] It is important to note that in the soil, NBPT is converted to its oxo-analog, N-(n-butyl)phosphoric triamide (NBPTO), which is an even more potent but less stable inhibitor.[11] However, research indicates that NBPT itself can directly inhibit urease without prior conversion to NBPTO.[12] The inhibition is described as a reversible, slow-inhibition mode of action.[12][13]

The inhibition of urease by NBPT leads to a delayed release of ammonia, allowing more time for the urea to be incorporated into the soil and absorbed by plant roots. This enhanced nitrogen use efficiency can lead to increased crop yields.[4][5][14]

Experimental Data

The efficacy of NBPT as a urease inhibitor has been demonstrated in numerous laboratory and field studies. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of NBPT on Ammonia Volatilization

| NBPT Concentration (% w/w in urea) | Reduction in NH3 Loss (%) | Duration of Experiment | Soil Type/Conditions | Reference |

| 0.005% | 64% (compared to urea alone) | 8 days | Laboratory incubation | [10] |

| 0.05% | 95% (compared to urea alone) | 8 days | Laboratory incubation | [10] |

| Not specified | 29.1–78.8% | 20 days | Field study with maize | [10] |

Table 2: Impact of NBPT on Crop Yield and Nitrogen Use Efficiency (NUE)

| Crop | NBPT Application Rate | Increase in Grain Yield (%) | Increase in NUE (%) | Reference |

| Maize | 120 kg N ha⁻¹ (NCU) | - | 51.38 - 72.18 | [14] |

| Maize | 96 kg N ha⁻¹ (NCU) | - | 72.18 | [14] |

| Wheat | 90 kg N ha⁻¹ (with NBPT) | >4 (compared to 120 kg N ha⁻¹ urea) | - | [14] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by NBPT is the microbial nitrogen cycle in the soil, specifically the urease-catalyzed conversion of urea. By inhibiting this enzyme, NBPT indirectly influences the availability of nitrogen for plant uptake and subsequent metabolic pathways within the plant.

Caption: Urease inhibition pathway by NBPT.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of NBPT in reducing ammonia volatilization from soil.

References

- 1. N-(N-BUTYL)THIOPHOSPHORIC TRIAMIDE - Ataman Kimya [atamanchemicals.com]

- 2. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NBPT Urease Inhibitor-Shandong Yurun Chemical Co.,Ltd [yurunchemical.com]

- 6. Product Title: High-Quality NBPT Urease Inhibitor – China Manufacturer & Global Supplier_fertilizer additive_Agro chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 [chemicalbook.com]

- 9. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 | FB19477 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. US20140037570A1 - NBPT solution for preparing urease inhibited urea fertilizers prepared from N-alkyl; N, N-alkyl; and N-alkyl-N-alkoxy amino alcohols - Google Patents [patents.google.com]

- 12. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE) in Highly Weathered Tropical Soil [mdpi.com]

Early Studies on N-Butylthiophosphoric Triamide (NBPT) as a Urease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylthiophosphoric triamide (NBPT) has emerged as a significant urease inhibitor, primarily utilized in agriculture to enhance the efficiency of urea-based fertilizers by reducing nitrogen loss through ammonia (B1221849) volatilization. Early research conducted prior to the year 2000 laid the foundational understanding of its mechanism of action, efficacy under various conditions, and its chemical transformations in the soil environment. This technical guide provides an in-depth overview of these seminal studies, focusing on the core quantitative data, experimental methodologies, and the logical pathways of its function.

Core Concepts from Early Research

Initial investigations revealed that NBPT itself is not the primary active inhibitor of the urease enzyme. Instead, it undergoes a conversion in the soil to its more potent oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO). This transformation is a critical step in the inhibition process. The stability and rate of this conversion were found to be influenced by soil properties, most notably pH. Early studies also documented the effectiveness of NBPT in mitigating the toxic effects of high ammonia concentrations on seed germination and early plant growth, a common issue with urea (B33335) fertilization.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from pre-2000 research on NBPT, providing insights into its efficacy as a urease inhibitor.

| Study Year | Finding | Quantitative Data | Source |

| 1988 | Effectiveness of NBPT in reducing the adverse effects of urea on seed germination. | Addition of 0.01% (wt/wt) NBPT to urea fertilizer. | Bremner & Krogmeier |

| 1990 | Comparison of the inhibitory effects of NBPT (the sulfur analog) and NBPTO (the oxygen analog). | NBPTO is a more potent inhibitor than NBPT. | Christianson et al. |

| 1990 | Confirmation that the urease inhibitory activity of NBPT is due to its conversion to NBPTO. | N/A | Creason et al. |

| 1993 | Influence of soil pH on the persistence and metabolism of NBPT. | NBPT is less stable in acidic soils. | Hendrickson & Douglass |

| 1996 | Impact of NBPT on nitrogen application rates for various crops. | Allowed for at least 25 kg N/ha higher application of seed-placed urea.[1] | McKenzie, 1996 |

| 2001 (reflecting earlier work) | Inhibition constants (Ki) for NBPT and NBPTO with jack bean urease. | NBPT: 0.15 µMNBPTO: 2.1 nM | Kot et al. |

Experimental Protocols

The foundational methodologies employed in the early evaluation of NBPT as a urease inhibitor are detailed below. These protocols were crucial in establishing its efficacy and mechanism of action.

Soil Urease Activity Assay (Pre-2000 Protocol)

This method was widely used to determine the rate of urea hydrolysis in soil and the inhibitory effect of compounds like NBPT.

-

Soil Sample Preparation: Air-dried soil samples were sieved (typically through a 2-mm screen).

-

Incubation Solution: A buffered solution of urea was prepared. A common protocol utilized a 0.02 M urea solution in a THAM (tris(hydroxymethyl)aminomethane) buffer at pH 9.0.

-

Incubation Procedure:

-

A known quantity of soil (e.g., 5 g) was placed in a flask.

-

Toluene was often added to inhibit microbial activity that could interfere with the assay.

-

The buffered urea solution (with or without NBPT at various concentrations) was added to the soil.

-

The flasks were incubated at a constant temperature, typically 37°C, for a set period, usually 2 hours.

-

-

Ammonia Determination:

-

After incubation, the reaction was stopped, and the amount of ammonium (B1175870) released from urea hydrolysis was quantified.

-

A common method for ammonium quantification was steam distillation with magnesium oxide (MgO). The liberated ammonia was trapped in a boric acid solution and then titrated with a standard acid to determine its concentration.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the action of NBPT as a urease inhibitor and the experimental workflow for its evaluation.

References

The Degradation of N-Butylthiophosphoric Triamide (NBPT) in Soil: A Technical Guide

An In-depth Examination of the Transformation and Dissipation of a Key Urease Inhibitor

N-Butylthiophosphoric triamide (NBPT) is a widely utilized urease inhibitor in agriculture, designed to slow the hydrolysis of urea (B33335) and reduce nitrogen loss as ammonia (B1221849) gas. However, its efficacy and environmental fate are intrinsically linked to its degradation in the soil. This technical guide provides a comprehensive overview of the degradation pathways of NBPT, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex processes involved. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep understanding of NBPT's behavior in soil ecosystems.

Core Degradation Pathways of NBPT

The degradation of NBPT in soil is a multifaceted process involving both biotic and abiotic transformations. The primary pathway is the oxidation of the thiophosphoryl group to a phosphoryl group, converting NBPT to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[1][2] This conversion is crucial as NBPTO is the more potent urease inhibitor.[1][2][3] Subsequent degradation involves the hydrolysis of the phosphamide bonds, leading to the formation of several key metabolites.

The main degradation products of NBPT identified in soil include:

-

N-(n-butyl)phosphoric triamide (NBPTO): The primary and most active metabolite, formed through oxidation.[1]

-

Diamido phosphoric acid (DAP): A product of NBPTO hydrolysis.[1]

-

Diamido thiophosphoric acid (DATP): A metabolite formed through a postulated degradation pathway.[1]

-

rac-N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD): Another metabolite formed through a postulated degradation pathway.[1]

-

n-butylamine: A final degradation product resulting from the cleavage of the butyl group.[4]

Both abiotic and biotic processes contribute to NBPT degradation, with microbial activity playing a significant role.[4][5] Studies have shown that degradation is considerably slower in sterilized soil compared to non-sterilized soil, highlighting the importance of microbial metabolism.[4][5]

Quantitative Data on NBPT Degradation

The rate of NBPT degradation is highly variable and influenced by several soil properties. The half-life (DT50) of NBPT can range from a few hours to several days. The following tables summarize quantitative data on the dissipation of NBPT and its key metabolites.

Table 1: Half-life of NBPT in Soil under Various Conditions

| Soil pH | Temperature (°C) | Soil Condition | Half-life (days) | Reference |

| 4.5 | 25 ± 3 | Non-sterilized | 0.4 | [6] |

| 5.1 | Not Specified | Non-sterilized | 0.07 | [4] |

| 5.1 | Not Specified | Sterilized | 0.20 | [4] |

| 6.1 | Not Specified | Non-sterilized | 0.59 | [4] |

| 6.1 | Not Specified | Sterilized | 1.14 | [4] |

| 7.6 | Not Specified | Non-sterilized | 2.70 | [4] |

| 7.6 | Not Specified | Sterilized | 3.73 | [4] |

| 8.2 | Not Specified | Non-sterilized | 3.43 | [4] |

| 8.2 | Not Specified | Sterilized | 7.50 | [4] |

| Acidic | 20 | Non-sterilized | 7.6 | [5] |

| Acidic | 30 | Non-sterilized | 6.5 | [5] |

| Not Specified | Not Specified | Non-sterilized | 7.2 - 7.6 | [5] |

| Not Specified | Not Specified | Sterilized | 22.4 | [5] |

Table 2: Dissipation of NBPT and its Metabolites in a 14-day Incubation Study

| Compound | Time to >90% Dissipation (days) | Reference |

| NBPT | 3 | [1] |

| NBPTO | 6 | [1] |

| DAP | ≤1 | [1] |

| DATP | ≤1 | [1] |

| NBPD | ≤1 | [1] |

Factors Influencing NBPT Degradation

Several environmental and soil-specific factors significantly impact the rate and pathway of NBPT degradation.

-

Soil pH: NBPT degradation is faster in acidic soils compared to neutral or alkaline soils.[4][6][7] This is attributed to the increased rate of chemical hydrolysis under acidic conditions.[4]

-

Microbial Activity: Soil microorganisms are critical for the degradation of NBPT.[5] Abiotic degradation processes account for a substantial portion of total degradation, but microbial activity significantly accelerates the process.[1]

-

Temperature: Higher temperatures generally increase the rate of NBPT degradation, likely due to enhanced microbial activity and chemical reaction rates.[5][7]

-

Aerobic Conditions: The primary oxidation of NBPT to NBPTO is faster under aerobic conditions.[7]

Experimental Protocols for Studying NBPT Degradation

The investigation of NBPT degradation in soil typically involves laboratory incubation studies. The following outlines a general methodology based on cited literature.

Soil Incubation Experiment

A common approach to studying NBPT degradation involves incubating treated soil samples under controlled conditions.

Objective: To determine the degradation kinetics of NBPT and the formation of its metabolites in soil.

Materials:

-

Fresh soil samples, sieved to a uniform size.

-

Analytical grade NBPT and its metabolite standards (NBPTO, DAP, DATP, NBPD).

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Incubator for temperature control.

-

Centrifuge and filtration apparatus.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

Procedure:

-

Soil Preparation: Soil is collected, air-dried or maintained at a specific moisture content, and sieved (e.g., through a 2 mm sieve).[8] For studies on abiotic degradation, a portion of the soil is sterilized, typically by autoclaving.[4]

-

Treatment Application: A known concentration of NBPT solution is applied to the soil samples. Control samples without NBPT are also prepared.

-

Incubation: The treated soil samples are incubated at a constant temperature (e.g., 20-30°C) for a defined period (e.g., 14 to 28 days).[1][5] Soil moisture is maintained at a consistent level throughout the incubation.

-

Sampling: Subsamples of soil are collected at specific time intervals (e.g., 0, 1, 2, 4, 7, 14 days).

-

Extraction: NBPT and its metabolites are extracted from the soil samples using an appropriate solvent. The mixture is typically shaken or sonicated, followed by centrifugation and filtration to separate the extract.

-

Analysis: The concentrations of NBPT and its metabolites in the extracts are quantified using HPLC-MS.[4][9]

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the preferred analytical technique for the sensitive and specific quantification of NBPT and its metabolites.

-

Chromatographic Separation: A reverse-phase HPLC column is typically used to separate NBPT and its metabolites from the soil extract matrix.[3]

-

Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole, is used for detection and quantification, providing high selectivity and sensitivity.[10] The instrument is operated in multiple reaction monitoring (MRM) mode for specific detection of the target analytes.

Conclusion

The degradation of this compound in soil is a complex process governed by a combination of chemical and biological factors. The primary degradation pathway involves the oxidation of NBPT to the more active NBPTO, followed by hydrolysis to various metabolites. Soil pH, microbial activity, and temperature are key determinants of the degradation rate. Understanding these pathways and influencing factors is crucial for optimizing the use of NBPT as a urease inhibitor, predicting its environmental persistence, and ensuring its sustainable application in agriculture. The methodologies outlined in this guide provide a framework for further research into the environmental fate of this important agricultural chemical.

References

- 1. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation of the Urease Inhibitor NBPT as Affected by Soil pH [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Agronomic efficiency of NBPT as a urease inhibitor: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. eventi.unichim.it [eventi.unichim.it]

Environmental Fate of N-Butylthiophosphoric Triamide (NBPT) and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor in agriculture, designed to improve the efficiency of urea-based fertilizers by reducing ammonia (B1221849) volatilization.[1][2] Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its sustainable use. This technical guide provides an in-depth overview of the degradation, mobility, and transformation of NBPT and its principal metabolites in the environment.

Degradation and Transformation of NBPT

NBPT undergoes transformation in the environment through several key pathways, primarily hydrolysis and oxidation, which can be influenced by both abiotic and biotic factors.[3][4] The primary degradation pathway involves the oxidation of NBPT to its oxon analog, N-(n-butyl)phosphoric triamide (NBPTO), which is also an active urease inhibitor.[3][5]

Subsequent degradation leads to the formation of several metabolites, including diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD).[3][4] Abiotic degradation processes can account for 65-90% of the total degradation of NBPT in soil.[3][4]

Signaling Pathway of NBPT Degradation

The transformation of NBPT in the soil environment follows a series of steps leading to the formation of various metabolites. The primary and most significant pathway is the oxidation to NBPTO.

References

- 1. ezview.wa.gov [ezview.wa.gov]

- 2. Occurrence and fate of nitrification and urease inhibitors in the aquatic environment. | Semantic Scholar [semanticscholar.org]

- 3. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Influence of N-Butylthiophosphoric Triamide (NBPT) on Soil Microbial Communities: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor in agriculture, designed to mitigate nitrogen loss from urea-based fertilizers by delaying the hydrolysis of urea (B33335) to ammonia (B1221849). This action, while beneficial for nutrient management, exerts significant influence on the complex microbial ecosystems within the soil. This technical guide provides a comprehensive overview of the multifaceted effects of NBPT on soil microbial communities. It synthesizes quantitative data on microbial abundance, diversity, and enzymatic activity, details key experimental protocols for studying these effects, and visually represents the intricate molecular and ecological pathways involved. This document is intended to serve as a foundational resource for researchers and professionals investigating the broader impacts of agricultural additives on soil health and microbial function.

Introduction

Urea is the most common nitrogen fertilizer used globally. However, its rapid enzymatic hydrolysis by soil urease leads to substantial nitrogen losses through ammonia volatilization and can contribute to nitrous oxide emissions.[1] N-(n-butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor that temporarily blocks the active site of the urease enzyme, thereby slowing the conversion of urea to ammonium (B1175870).[2] This delayed hydrolysis allows for better incorporation of urea into the soil, enhancing nitrogen use efficiency by crops.[1]

While the agronomic benefits of NBPT are well-documented, its application introduces a new selective pressure on the soil microbiome. Understanding the consequential shifts in microbial community structure, function, and the underlying molecular mechanisms is critical for a holistic assessment of its environmental impact. This guide delves into the core interactions between NBPT and soil microbial communities, providing quantitative data, detailed methodologies, and visual pathway representations to facilitate a deeper understanding for the scientific community.

Quantitative Effects of NBPT on Soil Microbial Communities

The application of NBPT induces measurable changes in various components of the soil microbial ecosystem. The following tables summarize key quantitative data from multiple studies, highlighting the impact on microbial abundance, diversity, and enzymatic activity.

Table 1: Effects of NBPT on the Abundance of Key Nitrogen-Cycling Microbial Groups

| Microbial Group | Gene Target | NBPT Treatment Effect | Magnitude of Change | Soil Type/Experimental Condition | Citation(s) |

| Ammonia-Oxidizing Archaea (AOA) | amoA | Increase | Variable, often slight increase | Arable soils | [3] |

| Ammonia-Oxidizing Bacteria (AOB) | amoA | Decrease | Significant reduction in abundance | Arable and agricultural soils | [1][3] |

| Urease-producing Bacteria | ureC | Decrease | Reduction in gene copies | Arable soils | [3] |

| Denitrifying Bacteria | narG, nosZ | Negative effect on α-diversity | Reduction in diversity, transient decrease in abundance | Calcareous soil | [4] |

| Denitrifying Bacteria | nirK | Decrease | Reduction in gene copies at ~15 days after application | Agricultural soil | [5] |

Table 2: Effects of NBPT on Soil Microbial Diversity and Overall Biomass

| Parameter | Metric | NBPT Treatment Effect | Magnitude of Change | Soil Type/Experimental Condition | Citation(s) |

| Bacterial Diversity | Shannon Index | Decreased with high urea concentration | Significant decrease at 500 µg N g⁻¹ urea | Contrasting agricultural soils | [6] |

| Bacterial Evenness | Pielou's Evenness | Significantly reduced | - | Calcareous soil (long-term application) | [4] |

| Fungal Community Structure | - | No significant impact | - | Grassland soil (5-year repeated application) | [7] |

| Bacterial Community Structure | - | No significant impact | - | Grassland soil (5-year repeated application) | [7] |

| Total Microbial Biomass | PLFA | Limited direct effect, influenced by plant community shifts | - | Tallgrass prairie soils (in context of restoration) | [8] |

Table 3: Effects of NBPT on Soil Enzyme Activity

| Enzyme | NBPT Treatment Effect | Magnitude of Change | Soil Type/Experimental Condition | Citation(s) |

| Urease | Inhibition | Strong inhibition, activity reduced to ~35.7% of control after 2 days | - | [9] |

| Nitrate Reductase | Decrease | Activity decreased between 5-30 days after application | Agricultural soil | [1] |

| Dehydrogenase | Not widely reported | - | - | - |

| Phosphatase | Not widely reported | - | - | - |

Experimental Protocols

Reproducible and standardized methodologies are paramount for the accurate assessment of NBPT's effects on soil microbial communities. This section provides detailed protocols for key experiments cited in the literature.

Soil Microcosm Incubation Study

Objective: To assess the impact of NBPT on soil microbial communities and nitrogen transformations under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (2 mm)

-

N-(n-butyl)thiophosphoric triamide (NBPT)

-

Urea

-

Incubation vessels (e.g., Mason jars with airtight lids equipped with septa for gas sampling)

-

Deionized water

-

Analytical balance, incubator, gas chromatograph

Procedure:

-

Soil Preparation: Collect fresh soil from the field of interest. Homogenize and sieve the soil to remove large debris and ensure uniformity. Adjust the soil moisture to a desired level, typically 50-60% of water-holding capacity.

-

Treatment Application: Weigh a standardized amount of prepared soil (e.g., 50-100 g) into each incubation vessel. Apply treatments, which may include:

-

Control (no additions)

-

Urea only

-

Urea + NBPT (NBPT is often applied as a percentage of the urea-N, e.g., 0.05% w/w)

-

-

Incubation: Seal the vessels and place them in an incubator at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 28-60 days).

-

Gas Sampling: At regular intervals, collect gas samples from the headspace of each vessel using a gas-tight syringe. Analyze the concentrations of N₂O and CO₂ using a gas chromatograph.

-

Destructive Soil Sampling: At predetermined time points, destructively sample replicate microcosms from each treatment for analysis of soil properties, microbial biomass, enzyme activities, and DNA/RNA extraction.

Soil DNA Extraction (using a commercial kit)

Objective: To isolate high-quality total genomic DNA from soil samples for downstream molecular analyses.

Recommended Kit: MO BIO PowerSoil® DNA Isolation Kit (or equivalent).

Procedure (abbreviated, based on manufacturer's protocol):

-

Sample Lysis: Add 0.25 g of soil to a PowerBead Tube containing a lysis buffer.

-

Homogenization: Secure the tubes to a vortex adapter and vortex at maximum speed for 10 minutes to mechanically lyse the microbial cells.

-

Inhibitor Removal: Centrifuge the tubes and transfer the supernatant to a new tube. Add solutions C2 and C3, which precipitate non-DNA organic and inorganic materials, including humic substances.

-

DNA Binding: Add solution C4, which contains a high concentration of salt, to the supernatant and load the mixture onto a silica (B1680970) spin filter. The DNA will bind to the silica membrane.

-

Wash: Wash the bound DNA with solution C5 to remove remaining impurities.

-

Elution: Place the spin filter in a clean collection tube and add 100 µL of solution C6 (elution buffer) to release the DNA from the membrane.

-

Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess purity by checking the A260/A280 and A260/A230 ratios.

Quantitative PCR (qPCR) for Functional Gene Abundance

Objective: To quantify the abundance of specific microbial functional genes involved in the nitrogen cycle.

Materials:

-

Extracted soil DNA

-

qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a probe)

-

Gene-specific primers (see Table 4)

-

Real-time PCR instrument

Procedure:

-

Reaction Setup: Prepare a qPCR reaction mixture containing the master mix, forward and reverse primers, and template DNA.

-

qPCR Program: Run the reaction on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target gene of known copy number.

-

Data Analysis: Quantify the gene copy number in the soil DNA samples by comparing their amplification curves to the standard curve.

Table 4: Commonly Used Primers for qPCR of Nitrogen-Cycling Genes

| Gene | Primer Name | Sequence (5' -> 3') | Target Organism(s) | Citation(s) |

| AOA amoA | Arch-amoAF / Arch-amoAR | STAATGGTCTGGCTTAGACG / GCGGCCATCCATCTGTATGT | Ammonia-Oxidizing Archaea | [10] |

| AOB amoA | amoA-1F / amoA-2R | GGGGTTTCTACTGGTGGT / CCCCTCKGSAAAGCCTTCTTC | Ammonia-Oxidizing Bacteria | [11] |

| Denitrification (nirK) | nirK1F / nirK5R | GGMTGATGCCSGGKGC / GCCTCGATCAGRTTRTGGTT | Nitrite-reducing Bacteria | [12] |

| Denitrification (nosZ) | nosZ-F / nosZ-R | CGYTGTTCMTCGACAGCCAG / ATGTCGATCRTCCTGACBCS | Nitrous oxide-reducing Bacteria | [13] |

Soil Urease Activity Assay

Objective: To measure the rate of urea hydrolysis in soil samples.

Principle: This assay measures the amount of ammonium produced from the hydrolysis of urea over a specific time period. The ammonium is then quantified colorimetrically.

Materials:

-

Fresh soil samples

-

Urea solution (e.g., 40 mM)

-

Acetate (B1210297) buffer (pH 5.0)

-

Sodium salicylate (B1505791) solution

-

Sodium dichloroisocyanurate solution

-

Ammonium chloride standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a soil slurry by blending wet soil with acetate buffer.

-

Incubation: Pipette replicate aliquots of the soil slurry into centrifuge tubes. Add urea solution to the sample tubes and acetate buffer to the control tubes. Incubate at room temperature with shaking for a defined period (e.g., 2-18 hours).

-

Reaction Termination and Extraction: Centrifuge the tubes to pellet the soil particles.

-

Colorimetric Determination of Ammonium: Transfer the supernatant to a new tube. Add sodium salicylate/NaOH solution and sodium dichloroisocyanurate solution. Allow the color to develop for 30 minutes.

-

Measurement: Read the absorbance of the samples and standards at 690 nm using a spectrophotometer.

-

Calculation: Calculate the urease activity as nmoles of ammonium released per hour per gram of soil, based on a standard curve prepared with ammonium chloride.

Signaling Pathways and Logical Relationships

The impact of NBPT on soil microbial communities is a cascade of interconnected events. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

Molecular Mechanism of Urease Inhibition by NBPT

NBPT itself is not the direct inhibitor of the urease enzyme. In the soil, it undergoes transformation to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), or a diamide (B1670390) derivative (NBPD).[14] These compounds are then hydrolyzed by the urease enzyme, releasing products that bind tightly to the nickel ions in the enzyme's active site, thereby blocking its function.[15]

Caption: Molecular transformation and inhibition mechanism of NBPT on the urease enzyme.

Experimental Workflow for Assessing NBPT Effects

A systematic workflow is essential for studying the impact of NBPT on soil microbial communities. This involves a series of steps from experimental design to data analysis and interpretation.

Caption: A typical experimental workflow for studying the effects of NBPT on soil microbes.

Logical Relationships in the Soil Nitrogen Cycle with NBPT Application

The application of NBPT sets off a chain of events that alters the flow of nitrogen through the soil system, impacting various microbial groups and their functions.

Caption: Logical cascade of NBPT's influence on the soil nitrogen cycle.

Conclusion and Future Directions

This compound is a powerful tool for improving nitrogen use efficiency in agriculture. However, its application is not without ecological consequences. The available data clearly indicate that NBPT significantly alters the abundance and diversity of key microbial groups involved in the nitrogen cycle, most notably by reducing the abundance of ammonia-oxidizing bacteria and urease-producing microbes. While its direct impact on the broader microbial community structure appears to be less pronounced in some long-term studies, the indirect effects stemming from altered nitrogen dynamics can have cascading consequences for soil health and function.

Future research should focus on several key areas to provide a more complete picture of NBPT's impact:

-

Gene Expression Studies: Utilizing metatranscriptomics (RNA-seq) to understand the real-time functional responses of the microbial community to NBPT application.

-

Broader Enzyme Assays: Expanding the scope of enzyme activity assays beyond urease to include phosphatases, dehydrogenases, and other enzymes critical for nutrient cycling.

-

Long-term Field Studies: Conducting more long-term field trials across a wider range of soil types and climatic conditions to assess the chronic effects and potential for microbial community adaptation to NBPT.

-

Impact on Non-target Organisms: Investigating the effects of NBPT and its degradation products on other soil organisms, such as protozoa, nematodes, and fungi, to understand its ecosystem-wide implications.

By continuing to explore these areas, the scientific community can develop a more nuanced understanding of how to best utilize urease inhibitors like NBPT to enhance agricultural productivity while safeguarding the vital functions of the soil microbiome.

References

- 1. researchgate.net [researchgate.net]

- 2. seagrassmicrobiome.org [seagrassmicrobiome.org]

- 3. The contrasting effects of N-(n-butyl) thiophosphoric triamide (NBPT) on N2O emissions in arable soils differing in pH are underlain by complex microbial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adding NBPT to urea increases N use efficiency of maize and decreases the abundance of N-cycling soil microbes under reduced fertilizer-N rate on the North China Plain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Teagasc study finds no impact of inhibitors on the soil microbiome - Teagasc | Agriculture and Food Development Authority [teagasc.ie]

- 8. davidcwhite.org [davidcwhite.org]

- 9. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison among amoA Primers Suited for Quantification and Diversity Analyses of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Primers for amplification of nitrous oxide reductase genes associated with Firmicutes and Bacteroidetes in organic-compound-rich soils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of N-(n-butyl)thiophosphoric triamide (NBPT) on Non-Target Soil Enzymes: A Technical Guide

Abstract

N-(n-butyl)thiophosphoric triamide (NBPT) is the most prevalent urease inhibitor used in global agriculture to enhance nitrogen use efficiency from urea-based fertilizers. Its primary mechanism involves the targeted inhibition of the urease enzyme, thereby delaying the hydrolysis of urea (B33335) and mitigating gaseous ammonia (B1221849) losses. While the efficacy and mode of action of NBPT on urease are extensively documented, its effects on the broader spectrum of non-target soil enzymes remain largely uncharacterized. These enzymes are critical mediators of biogeochemical nutrient cycles, including those for carbon, phosphorus, and sulfur, and are vital indicators of overall soil health. This technical guide synthesizes the current knowledge on NBPT's interaction with soil enzymes, provides detailed experimental protocols for future investigations, and outlines a framework for assessing the broader ecological impact of NBPT. A significant knowledge gap exists concerning NBPT's influence on non-target enzymes, necessitating further research to ensure its long-term environmental sustainability.

Mechanism of Action: NBPT and Urease Inhibition

The function of NBPT is not to act on the urease enzyme directly, but to serve as a pro-inhibitor. Upon application to the soil, NBPT undergoes oxidation to form its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[1][2] It is this metabolite, NBPTO, that functions as the potent competitive inhibitor of the urease enzyme.[3] NBPTO is believed to block the two nickel ion active sites within the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[2] This delay in hydrolysis reduces the potential for ammonia volatilization, allowing more time for urea to move into the soil profile where the released ammonium (B1175870) is less susceptible to loss.[4][5]

Quantitative Effects of NBPT on Soil Urease Activity